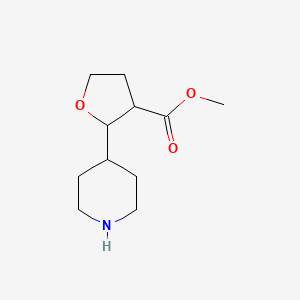

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an oxolane ring, which is a five-membered ether ring. The compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate typically involves the reaction of piperidine derivatives with oxolane carboxylate precursors. One common method involves the use of methylation reactions where the piperidine ring is functionalized with an oxolane-3-carboxylate group under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure reactors and automated systems to control temperature and reaction time, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate can be compared with other similar compounds, such as:

Methyl (2S,3R)-2-(piperidin-4-yl)tetrahydrofuran-3-carboxylate: This compound has a similar structure but differs in the configuration of the oxolane ring.

Piperidine derivatives: These compounds share the piperidine ring but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the piperidine and oxolane rings, which imparts distinct chemical reactivity and potential biological activities .

Biological Activity

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate (also referred to as Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperidine ring and an oxolane moiety. The compound has a molecular formula of C13H17N1O3 and a molecular weight of approximately 213.27 g/mol. The presence of the piperidine ring is crucial for its pharmacological properties, influencing its interactions with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator . Research indicates that it may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This mechanism suggests potential applications in treating neurological disorders and cancer due to the compound's ability to alter physiological processes through targeted interactions with biomolecules.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Its structural similarity to known anticancer agents allows it to interact with various cancer-related pathways. For instance, compounds with similar piperidine structures have demonstrated inhibitory effects on key enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are implicated in tumor growth and metastasis .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| HDAC | 0.29 | Enzyme inhibition | |

| RET | 0.177 | Kinase inhibition | |

| MAGL | 0.84 | Lipid metabolism modulation |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. The compound's ability to modulate neurotransmitter systems suggests it may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain .

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against human deacetylase Sirtuin 2 (HDSirt2), highlighting its potential as a therapeutic agent in cancer treatment .

- Neuroprotective Study : Another investigation focused on the compound's effects on neuronal cells, revealing that it could protect against oxidative stress-induced cell death, further supporting its role in neuroprotection .

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

methyl 2-piperidin-4-yloxolane-3-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3 |

InChI Key |

VTUVNQWOJMZUOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCOC1C2CCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.